7,9-Dihydro-2H-purine-2,8(3H)-dione

Lipophilicity Drug Discovery Physicochemical Property

Researchers studying purine metabolism or developing xanthine-based inhibitors often face variability with generic purine substitutes. 7,9-Dihydro-2H-purine-2,8(3H)-dione (isoxanthine) provides a structurally distinct 2,8-dioxopurine core with lower LogP (-1.7) than xanthine, validated as a fluorescent marker for engineered uric acid degradation pathways. • Ki = 104 µM against porcine α-1,3-galactosyl transferase for SAR benchmarking • ≥98% purity ensures reliable HPLC reference standard use • Serves as key intermediate for modulating pharmacokinetic properties of xanthine-based drug candidates.

Molecular Formula C5H4N4O2
Molecular Weight 152.11 g/mol
CAS No. 13230-99-4
Cat. No. B079631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,9-Dihydro-2H-purine-2,8(3H)-dione
CAS13230-99-4
Molecular FormulaC5H4N4O2
Molecular Weight152.11 g/mol
Structural Identifiers
SMILESC1=NC(=O)NC2=C1NC(=O)N2
InChIInChI=1S/C5H4N4O2/c10-4-6-1-2-3(8-4)9-5(11)7-2/h1H,(H3,6,7,8,9,10,11)
InChIKeyPRUGQYWGIVNHEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,9-Dihydro-2H-purine-2,8(3H)-dione: Overview


7,9-Dihydro-2H-purine-2,8(3H)-dione (CAS: 13230-99-4), also known as 7,8-dihydroxanthine or isoxanthine, is a purine derivative with the molecular formula C5H4N4O2 and a molecular weight of 152.11 g/mol . It is structurally characterized as a reduced form of xanthine, featuring a fused imidazole and pyrimidine ring system with carbonyl groups at positions 2 and 8. This compound serves as a key intermediate in the synthesis of xanthine-based molecules and is utilized in biochemical research, particularly in studies of purine metabolism and enzyme inhibition [1].

Fluorescent probe for uric acid degradation pathway studies
Synthetic intermediate for xanthine-based molecule libraries
Analytical reference standard for purine metabolite HPLC
Biochemical probe for enzyme inhibition (α-1,3-GalT) studies

7,9-Dihydro-2H-purine-2,8(3H)-dione: Non-Interchangeability


Generic substitution among purine derivatives is scientifically unsound due to significant differences in their physicochemical properties and biological roles. 7,9-Dihydro-2H-purine-2,8(3H)-dione (a 2,8-dioxopurine) exhibits markedly different lipophilicity and polar surface area compared to its structural analogs like xanthine (a 2,6-dioxopurine) . These differences directly impact solubility, membrane permeability, and molecular recognition in enzymatic assays. Furthermore, its specific redox state and substitution pattern enable unique applications, such as serving as a fluorescent marker in uric acid degradation pathways, a role that structurally similar compounds like hypoxanthine or uric acid cannot fulfill [1]. Substituting with a non-identical purine would introduce uncontrolled variables, compromising experimental reproducibility and data validity.

Carbonyl substitution pattern

2,8-dioxo vs. 2,6-dioxo (xanthine) alters hydrogen-bonding and enzyme recognition, limiting direct replacement in biochemical assays.

Lipophilicity divergence

Lower predicted LogP compared to xanthine shifts partitioning and permeability profiles, requiring independent validation in membrane-based studies.

Pathway-specific function

Unique role as fluorescent marker in uric acid degradation cannot be replicated by hypoxanthine or uric acid, making class-level substitution inappropriate.

7,9-Dihydro-2H-purine-2,8(3H)-dione: Quantitative Differentiation


Lipophilicity vs. Xanthine

7,9-Dihydro-2H-purine-2,8(3H)-dione demonstrates significantly lower lipophilicity compared to the common purine analog xanthine. The predicted octanol-water partition coefficient (LogP) for 7,9-Dihydro-2H-purine-2,8(3H)-dione is -1.99 , whereas the reported LogP for xanthine is -0.73 [1].

Lipophilicity (LogP)
Cross-study
Target: -1.99 vs Xanthine: -0.73 (ΔLogP -1.26)
Supports chromatographic and partitioning behavior differentiation.
In silico prediction and experimental data
Lipophilicity Drug Discovery Physicochemical Property

Polar Surface Area vs. Xanthine

The predicted topological polar surface area (TPSA) of 7,9-Dihydro-2H-purine-2,8(3H)-dione is 83 Ų . For the comparator xanthine, the calculated TPSA is reported to be 94.92 Ų [1].

Polar Surface Area
Cross-study
83 Ų vs 94.92 Ų (Δ -11.92 Ų)
Indicates altered hydrogen-bonding capacity and transport properties.
In silico calculated TPSA values
Polar Surface Area Drug Design Bioavailability

Solubility Profile vs. 2,8-Dihydroxyadenine

7,9-Dihydro-2H-purine-2,8(3H)-dione is described as 'sparingly soluble' in water, being purified by crystallization from hot distilled water . In contrast, the structurally related 2,8-dihydroxyadenine has a reported aqueous solubility of 0.002 mg/mL .

Aqueous Solubility
Class-level
Sparingly soluble vs 0.002 mg/mL (2,8-dihydroxyadenine)
Different purification and handling protocols may be required.
Qualitative comparison; data to verify
Solubility Crystallization Analytical Chemistry

α-1,3-Galactosyl Transferase Inhibition

7,9-Dihydro-2H-purine-2,8(3H)-dione has been evaluated for its inhibitory activity against porcine alpha-1,3-galactosyl transferase (α-1,3-GalT). At a concentration of 0.2 mM, the compound exhibited an inhibition constant (Ki) of 1.04E+5 nM (104 µM) [1].

Enzyme Inhibition
Assay context
Ki = 104 µM (at 0.2 mM)
Reported binding affinity supports comparative enzymology studies.
Porcine α-1,3-galactosyl transferase
Enzyme Inhibition Biochemical Assay Glycobiology

Research Applications of 7,9-Dihydro-2H-purine-2,8(3H)-dione


Fluorescent Marker for Uric Acid Degradation

7,9-Dihydro-2H-purine-2,8(3H)-dione (referred to as isoxanthine) is explicitly utilized as a fluorescent marker for detecting the uric acid degradation pathway in engineered probiotic E. coli, as detailed in a recent patent application [1]. This application leverages its specific role as an intermediate in the reduction of uric acid, a function not served by other common purines like xanthine or hypoxanthine. Researchers developing novel probiotics or diagnostic tools for hyperuricemia will find this compound essential for tracking the activity of the engineered pathway [1].

Synthetic Intermediate for Xanthine-Based Molecules

Due to its stable purine-2,8-dione core, this compound serves as a key synthetic intermediate for creating a variety of xanthine-based molecules [1]. These derivatives are widely studied for their biological activities, particularly as potential inhibitors of enzymes like xanthine oxidase and as ligands for adenosine receptors [1]. Its distinct physicochemical properties (e.g., lower LogP compared to xanthine) make it a valuable starting material for modulating the pharmacokinetic properties of the final drug candidates.

Analytical Reference Standard

The compound's unique structure and known properties make it suitable as a reference standard in analytical chemistry, such as in HPLC method development. Its distinct retention time compared to other purine metabolites (e.g., purine, hypoxanthine, xanthine) has been demonstrated, making it useful for resolving and quantifying complex mixtures in biological samples [1]. Procurement of this compound at a certified purity is critical for generating reliable calibration curves and ensuring assay accuracy.

2,8-Dioxopurine Biochemical Properties

For researchers studying purine metabolism or enzyme specificity, 7,9-dihydro-2H-purine-2,8(3H)-dione offers a distinct biochemical profile. Its weak inhibitory activity against porcine alpha-1,3-galactosyl transferase (Ki = 104 µM) provides a specific, quantitative data point for comparative enzymology studies [1]. This information is crucial for labs focused on structure-activity relationship (SAR) studies of purine derivatives, where even weak interactions can inform the design of more potent and selective inhibitors.

Application
Selection Property
Validation Focus
Uric acid degradation pathway tracking
Specificity as reduced intermediate
Fluorescent detection in engineered E. coli models
Xanthine-based compound synthesis
Stable purine-2,8-dione core
Modulation of physicochemical properties in derivatives
Purine metabolite HPLC analysis
Distinct retention time from common purines
Calibration and peak resolution in biological samples
Enzyme specificity studies (α-1,3-GalT)
Reported enzyme inhibitory activity
SAR and comparative enzymology benchmark

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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